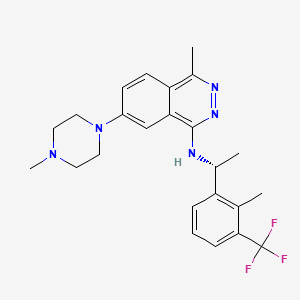![molecular formula C19H20BrF2N3O B12376572 4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ZK53 is a selective activator of mitochondrial caseinolytic protease P (HsClpP). This compound is known for its ability to induce apoptosis in certain cancer cells and inhibit tumor growth in xenograft mouse models . ZK53 is particularly notable for its selectivity towards human ClpP proteins, showing no activity towards bacterial ClpP proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ZK53 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic synthesis techniques, including the use of protecting groups, selective activation, and purification methods .
Industrial Production Methods
Industrial production of ZK53 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
化学反応の分析
Types of Reactions
ZK53 undergoes several types of chemical reactions, including:
Oxidation: ZK53 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: ZK53 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
作用機序
ZK53 exerts its effects by selectively activating mitochondrial caseinolytic protease P (HsClpP). This activation leads to the degradation of essential mitochondrial proteins, resulting in mitochondrial dysfunction and apoptosis in cancer cells . The compound specifically targets the adenoviral early region 2 binding factor and activates the ataxia-telangiectasia mutated-mediated DNA damage response, ultimately triggering cell cycle arrest .
類似化合物との比較
Similar Compounds
Acyldepsipeptides: These compounds also activate ClpP but have a rigid scaffold structure, unlike the flexible structure of ZK53.
Imipridones: Another class of ClpP activators with a different structural framework compared to ZK53.
Uniqueness of ZK53
ZK53 is unique due to its selective activation of human ClpP proteins without affecting bacterial ClpP proteins. This selectivity is attributed to the π-π stacking interactions between ZK53 and specific amino acids in human ClpP . Additionally, ZK53’s flexible scaffold distinguishes it from other ClpP activators, making it a valuable tool in cancer research .
特性
分子式 |
C19H20BrF2N3O |
|---|---|
分子量 |
424.3 g/mol |
IUPAC名 |
N-[(4-bromophenyl)methyl]-4-[(3,5-difluorophenyl)methyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H20BrF2N3O/c20-16-3-1-14(2-4-16)12-23-19(26)25-7-5-24(6-8-25)13-15-9-17(21)11-18(22)10-15/h1-4,9-11H,5-8,12-13H2,(H,23,26) |
InChIキー |
HRSJZGGIFGZVFD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC(=CC(=C2)F)F)C(=O)NCC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


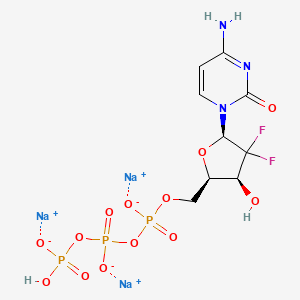

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)
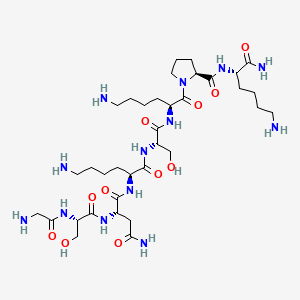
![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)
![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)
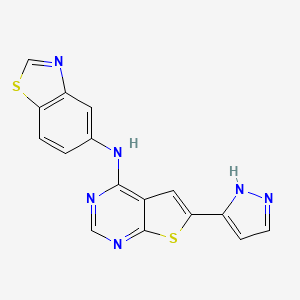


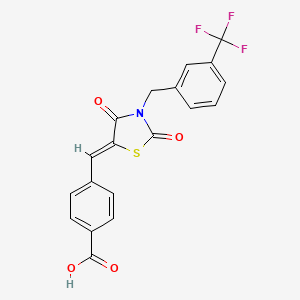
![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)

